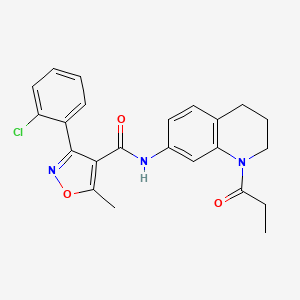

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide

Description

The compound 3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety at position 4 is linked to a 1-propanoyl-substituted tetrahydroquinolin-7-yl group.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-3-20(28)27-12-6-7-15-10-11-16(13-19(15)27)25-23(29)21-14(2)30-26-22(21)17-8-4-5-9-18(17)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXDAIPWXKBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and other pharmacological effects based on available research data.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClN3O3 |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 946257-81-4 |

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis. The mechanism appears to involve:

- Cell Cycle Arrest : The compound has been shown to affect cell cycle phases, particularly increasing the G0/G1 phase while decreasing S and G2/M phases in treated cells.

- Mitochondrial Dysfunction : It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, which are critical factors in triggering apoptosis in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound. The results indicate significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian Carcinoma) | 5.4 - 17.2 |

| HT-29 (Colorectal Adenocarcinoma) | >20 |

| MSTO-211H (Mesothelioma) | Not determined |

These findings suggest that the compound exhibits a dose-dependent cytotoxic effect, particularly against ovarian carcinoma cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study on Oxidative Stress : Research indicates that the compound significantly increases intracellular ROS levels in A2780 cells, leading to oxidative damage and subsequent cell death .

- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound resulted in a notable increase in cells arrested at the G0/G1 phase, suggesting a mechanism of action that disrupts normal cell cycle progression .

- Comparison with Other Compounds : In comparative studies with other quinoline-based compounds, this specific oxazole derivative demonstrated superior cytotoxicity against selected cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Properties of Analogs

Key Structural Differences and Implications

Tetrahydroquinoline vs. Simpler Substituents The target compound’s tetrahydroquinoline group provides a fused bicyclic system, likely enhancing binding to aromatic-rich biological targets (e.g., kinases, GPCRs) compared to Analog B’s oxazolyl group or Analog C’s allyl group .

Propanoyl vs. Sulfonyl Groups The propanoyl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, whereas the sulfonyl group in Analog A may improve metabolic stability but reduce CNS targeting due to higher hydrophilicity .

Dual Oxazole Rings (Analog B) Analog B’s dual oxazole system introduces rigidity, which may limit conformational flexibility and reduce bioavailability compared to the target compound’s tetrahydroquinoline moiety .

Allyl Substituent (Analog C)

- The allyl group in Analog C lowers molecular weight and increases lipophilicity, favoring rapid absorption but also faster hepatic metabolism via cytochrome P450 enzymes, reducing half-life .

Research Findings and Methodological Tools

- SHELX and ORTEP-3 () are critical for determining bond angles, torsional strain, and molecular conformations, which influence binding interactions .

- The tetrahydroquinoline moiety’s planar structure (evident in ’s analogs) suggests strong stacking with aromatic residues in target proteins, a feature absent in Analog B and C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.